molecular formula C8H5BrN2O2 B1286004 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid CAS No. 886362-00-1

3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid

Cat. No. B1286004
CAS RN: 886362-00-1
M. Wt: 241.04 g/mol
InChI Key: VLYJTINXFYEGOO-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds featuring a fused imidazole and pyridine ring system. This compound is of interest due to its potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives has been reported using different methods. For instance, 3-aminoimidazo[1,2-a]pyridines have been synthesized using ionic liquids, which serve as both solvent and catalyst, simplifying the reaction workup and allowing for the reuse of the ionic liquid . Another approach involves a three-component synthesis extended by an acid-induced dealkylation reaction on a solid-phase, which allows for novel substitution patterns at the 3-position of the imidazo[1,2-a]pyridine ring . Although these methods do not directly describe the synthesis of 3-bromoimidazo[1,2-a]pyridine-6-carboxylic acid, they provide insights into the synthetic strategies that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be complex, with the potential for various substituents to be introduced at different positions on the heterocyclic framework. For example, Ru(II) complexes bearing bis(benzimidazole-2-yl)pyridine ligands have been prepared and characterized, demonstrating the structural diversity achievable within this class of compounds . The molecular structure is crucial as it can influence the chemical reactivity and physical properties of the compound.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo a variety of chemical reactions, leading to the formation of new heterocyclic systems. For instance, 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been used as a precursor for constructing new polyheterocyclic ring systems, showcasing the reactivity of bromo-substituted imidazo[1,2-a]pyridines . This suggests that 3-bromoimidazo[1,2-a]pyridine-6-carboxylic acid could also be a versatile intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. For example, the introduction of a bromo substituent can affect the compound's reactivity, as seen in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, where bromination plays a key role in the reaction sequence . Additionally, the presence of a carboxylic acid group, as in 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids, can confer certain solubility and reactivity characteristics that are important for the compound's applications .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid derivatives have been utilized as key intermediates in the synthesis of various heterocyclic compounds. For instance, its derivatives have been explored for their anti-cancer and anti-TB (tuberculosis) activities. A study demonstrated the regioselective palladium-catalyzed Suzuki–Miyaura borylation reactions, which led to the formation of dimerization products with potential applications in anti-cancer and anti-TB treatments. This highlights the compound's relevance in developing treatments for critical diseases (Sanghavi et al., 2022).

Advanced Material Synthesis

The 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid and its derivatives have also found applications in the synthesis of advanced materials. For example, microwave-assisted synthesis methods have been developed for a diverse set of 3-bromoimidazo[1,2-a]pyridines, showcasing the compound's versatility in facilitating efficient and high-yield chemical reactions. Such methodologies are crucial for synthesizing novel materials with potential applications in various industries, including electronics and photonics (Patil et al., 2014).

Organic Synthesis and Chemical Reactions

Moreover, the compound serves as a crucial substrate in organic synthesis, enabling the construction of complex molecular architectures. A notable application includes its use in the convenient synthesis of 3-aminoimidazo[1,2-a]pyridines, a reaction facilitated by ionic liquids, indicating its pivotal role in promoting green chemistry by enhancing reaction efficiencies and simplifying purification processes (Shaabani et al., 2006).

properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-10-7-2-1-5(8(12)13)4-11(6)7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYJTINXFYEGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585927
Record name 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid

CAS RN

886362-00-1
Record name 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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